

# Fobrepodacin: A Bactericidal Agent Poised to Reshape Mycobacterial Infection Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Fobrepodacin |           |  |  |  |
| Cat. No.:            | B3321803     | Get Quote |  |  |  |

**Fobrepodacin** (SPR720), an investigational oral antibiotic, demonstrates potent bactericidal activity against a range of clinically significant mycobacteria, including drug-resistant strains. This guide provides a comprehensive comparison of **Fobrepodacin**'s activity with other agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

**Fobrepodacin** is the orally bioavailable prodrug of SPR719, its active form. It exhibits a novel mechanism of action by inhibiting the ATPase activity of DNA gyrase B, an essential enzyme for bacterial DNA replication.[1][2] This distinct target means there is no cross-resistance with existing classes of antibiotics, offering a promising new therapeutic avenue for difficult-to-treat mycobacterial infections.[2][3]

# Comparative In Vitro Activity: Fobrepodacin (SPR719) vs. Standard Agents

The in vitro potency of SPR719 has been evaluated against various nontuberculous mycobacteria (NTM), demonstrating significant efficacy. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of an antibiotic's activity, representing the lowest concentration that inhibits visible growth and the lowest concentration that kills 99.9% of the initial bacterial population, respectively. A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity.



Susceptibility of Treatment-Naïve Nontuberculous

**Mycobacteria (NTM) Isolates to SPR719** 

| NTM<br>Species           | No. of<br>Isolates | MIC<br>Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | MBC<br>Range<br>(μg/mL) | MBC₅₀<br>(μg/mL) | MBC <sub>90</sub><br>(μg/mL) |
|--------------------------|--------------------|-------------------------|------------------|------------------------------|-------------------------|------------------|------------------------------|
| M. avium                 | 105                | 0.125–16                | 1                | 4                            | 0.125–16                | 4                | 16                           |
| M.<br>intracellul<br>are | 52                 | 0.125–16                | 2                | 4                            | 0.5–16                  | 8                | 16                           |
| M.<br>kansasii           | 39                 | 0.031–16                | 0.062            | 0.25                         | 0.031–16                | 0.125            | 0.5                          |
| M.<br>abscessu<br>s      | 71                 | 0.125–8                 | 2                | 4                            | 0.5–16                  | 4                | 8                            |
| M.<br>massilien<br>se    | 38                 | 0.125–4                 | 1                | 2                            | 0.25–8                  | 2                | 4                            |
| M.<br>fortuitum          | 20                 | 0.25–8                  | 2                | 4                            | 0.5–16                  | 4                | 8                            |

Data compiled from a study on the in vitro activity of SPR719 against clinical NTM isolates.[4]

Notably, for M. kansasii, the MIC<sub>90</sub> and MBC<sub>90</sub> values are very close (0.25 and 0.5  $\mu$ g/mL, respectively), strongly indicating bactericidal properties.[4] For many isolates across different species, the MIC was  $\leq 2 \mu$ g/mL with an MBC of  $\leq 4 \mu$ g/mL, further supporting its bactericidal potential.[4]

## **Activity Against Drug-Resistant NTM Isolates**

**Fobrepodacin** maintains its potency against strains resistant to current standard-of-care antibiotics.



| Resista<br>nt NTM<br>Species                              | No. of<br>Isolates | MIC<br>Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | MBC<br>Range<br>(μg/mL) | MBC₅₀<br>(μg/mL) | MBC <sub>90</sub><br>(μg/mL) |
|-----------------------------------------------------------|--------------------|-------------------------|------------------|------------------------------|-------------------------|------------------|------------------------------|
| Clarithro<br>mycin-<br>resistant<br>M. avium              | 20                 | 0.5–8                   | 2                | 8                            | 0.5–8                   | 4                | 8                            |
| Clarithro<br>mycin-<br>resistant<br>M.<br>abscessu<br>s   | 27                 | 0.062–4                 | 2                | 4                            | 2–8                     | 4                | 8                            |
| Clarithro<br>mycin-<br>resistant<br>M.<br>massilien<br>se | 8                  | 1–2                     | 1                | 2                            | 2–4                     | 2                | 4                            |
| Amikacin<br>-resistant<br>M.<br>abscessu<br>s             | 11                 | 1–4                     | 2                | 4                            | 2–8                     | 4                | 8                            |

Data from a study evaluating SPR719 activity against resistant NTM isolates.[4]

These findings underscore **Fobrepodacin**'s potential in treating infections that have developed resistance to macrolides and aminoglycosides.

# Time-Kill Kinetics: A Deeper Look into Bactericidal Action



Time-kill assays provide dynamic information about an antibiotic's effect on bacterial viability over time. Studies on SPR719 have revealed concentration-dependent killing of various mycobacteria.

Against Mycobacterium avium, SPR719 demonstrated a kill rate of approximately 1 log<sub>10</sub> CFU/mL up to day 10 at concentrations from 1x to 16x the MIC.[5] For Mycobacterium kansasii, the bactericidal effect was more pronounced, with bacterial loads dropping below the detection limit by day 10.[6] Against Mycobacterium abscessus, SPR719 showed concentration-dependent activity, inhibiting growth by at least 1 log<sub>10</sub> CFU compared to the growth control.[5]

### In Vivo Efficacy: Validation in Murine Models

Preclinical studies in mouse models of mycobacterial infection have corroborated the in vitro findings, demonstrating **Fobrepodacin**'s bactericidal activity in a living system.

In a chronic M. tuberculosis infection model in mice, treatment with SPR720 at 100 mg/kg resulted in a 2.5-log CFU decrease, comparable to the effects of moxifloxacin and isoniazid.[7] Furthermore, in a murine model of M. avium pulmonary infection, **Fobrepodacin** monotherapy led to a dose-dependent reduction in bacterial burden.[2][8] When combined with standard-of-care agents like clarithromycin and ethambutol, an even greater reduction in bacterial load was observed.[2][8]

### **Mechanism of Action: DNA Gyrase B Inhibition**

**Fobrepodacin**'s bactericidal effect stems from its inhibition of the DNA gyrase B subunit. DNA gyrase is a type II topoisomerase crucial for maintaining DNA supercoiling, a process essential for DNA replication and repair. By binding to the ATP-binding site of the GyrB subunit, SPR719 prevents the energy-dependent negative supercoiling of DNA, leading to a cascade of events that ultimately result in bacterial cell death.





Click to download full resolution via product page

Caption: Fobrepodacin's mechanism of action targeting DNA gyrase B.

## **Experimental Protocols**



Check Availability & Pricing

# Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC of SPR719 against NTM isolates are determined using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation of Inoculum: A suspension of the mycobacterial isolate is prepared in a suitable broth (e.g., Middlebrook 7H9) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Drug Dilution: SPR719 is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation and Incubation: Each well containing the drug dilution is inoculated with the
  prepared bacterial suspension. The plates are incubated at 37°C. Incubation times vary
  depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapid growers,
  >10 days for slow growers).[4]
- MIC Determination: The MIC is recorded as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[9]
- MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate (e.g., Middlebrook 7H10). The plates are incubated until growth is visible in the control cultures. The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum count.[9]

### **Time-Kill Assay**

- Preparation: Cultures of the test organism are grown to the mid-logarithmic phase and then diluted to a starting concentration of approximately 10<sup>5</sup> to 10<sup>6</sup> CFU/mL in CAMHB.
- Exposure: The bacterial suspension is exposed to various concentrations of SPR719 (typically multiples of the MIC). A growth control without the antibiotic is included.
- Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), aliquots are withdrawn from each culture.[10]



- Quantification: The aliquots are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/mL).
- Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Experimental Workflow: Bactericidal vs. Bacteriostatic Classification



Click to download full resolution via product page

Caption: Workflow for classifying antibiotic activity.

### Conclusion



The available in vitro and in vivo data strongly support the classification of **Fobrepodacin** as a bactericidal agent against a broad spectrum of clinically relevant mycobacteria. Its novel mechanism of action, potent activity against drug-resistant strains, and demonstrated efficacy in preclinical models position **Fobrepodacin** as a highly promising candidate for the treatment of NTM pulmonary disease and potentially other mycobacterial infections. Further clinical evaluation is ongoing to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 4. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fobrepodacin: A Bactericidal Agent Poised to Reshape Mycobacterial Infection Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321803#validating-the-bactericidal-versus-bacteriostatic-activity-of-fobrepodacin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com